molecular formula C17H16ClN5O2 B2835163 8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 869344-90-1

8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2835163
CAS No.: 869344-90-1
M. Wt: 357.8
InChI Key: JDBIOVXRBOLYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic tricyclic derivative of xanthine, designed for advanced research in medicinal chemistry and pharmacology. This compound belongs to the imidazo[2,1-f]purine-dione class, which has demonstrated significant research value as a scaffold for psychotropic agent development. Members of this chemical family are investigated for their high-affinity interactions with key central nervous system (CNS) targets, primarily as potent ligands for serotonin receptors (e.g., 5-HT 1A ) . The mechanism of action for related analogs often involves the modulation of serotonergic neurotransmission, which is a critical pathway in mood regulation, and may also extend to the inhibition of phosphodiesterase enzymes (PDEs) like PDE4B, leading to increased intracellular cyclic nucleotide levels . The specific structural features of this compound—including the 2-chlorobenzyl group at position 8 and trimethyl modifications—are likely to influence its metabolic stability, cell permeability, and binding affinity, making it a candidate for studies in disease models such as depression and anxiety . Preclinical studies on compounds with this core structure have shown antidepressant- and anxiolytic-like activities in validated behavioral models, with efficacy observed at low doses . This reagent is provided exclusively for in vitro research use. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-10-8-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22(10)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBIOVXRBOLYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions

    Formation of the Purine Core: The synthesis begins with the construction of the purine nucleus, often using starting materials like guanine or adenine derivatives. These are subjected to alkylation reactions to introduce the necessary methyl groups at positions 1, 3, and 7.

    Imidazole Ring Formation: The imidazole ring is then fused to the purine core through cyclization reactions. This step may involve the use of reagents such as phosphorus oxychloride (POCl3) and ammonium acetate under reflux conditions.

    Introduction of the 2-Chlorobenzyl Group: The final step involves the introduction of the 2-chlorobenzyl group. This can be achieved through nucleophilic substitution reactions, where the purine-imidazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles (amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purine derivatives.

Scientific Research Applications

8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For instance, its potential as a kinase inhibitor suggests it may interfere with phosphorylation processes critical for cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

The pharmacological profile of 8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is influenced by its substitution pattern. Key comparisons with analogs include:

Compound Name Structural Features Target Receptors/Enzymes Key Findings
AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) Butyl chain with 2-fluorophenylpiperazine 5-HT1A (Ki = 0.6 nM), PDE4B/PDE10A Strong 5-HT1A partial agonism; moderate brain penetration; induces weight gain and hypotension .
AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) Butyl chain with 3-trifluoromethylphenylpiperazine 5-HT1A (Ki = 0.2 nM), PDE4B/PDE10A Higher 5-HT1A agonism than AZ-853; lipid metabolism disturbances; no hypotension .
Compound 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) Pentyl chain with 2-fluorophenylpiperazine 5-HT1A/5-HT7 dual activity (Ki = 5–10 nM) Most potent antidepressant activity in FST (2.5–5 mg/kg); anxiolytic effects .
Compound 6h (8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione) Propyl chain with phenylpiperazine 5-HT1A (Ki = 5.6 nM) High 5-HT1A selectivity over 5-HT2A; comparable efficacy to imipramine in FST .
3-(2-Chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () 2-Chlorobenzyl at 3-position TGF-β Antifibrotic and anticancer activity via TGF-β inhibition .

Key Observations :

  • Substituent Position : The 8-position substitution (e.g., chlorobenzyl in the target compound vs. piperazinylalkyl chains in AZ-853/AZ-861) significantly alters receptor selectivity. Piperazine-containing analogs show stronger 5-HT1A affinity, while the chlorobenzyl group may redirect activity toward TGF-β pathways .
  • Lipophilicity : Chlorobenzyl substitution increases logP compared to piperazinylalkyl analogs, which may improve membrane permeability but reduce aqueous solubility .
Functional and Preclinical Outcomes
  • However, piperazine-based analogs (e.g., 3i, AZ-853) reduce immobility time in the forced swim test (FST) at 2.5–5 mg/kg, comparable to imipramine .
  • Side Effects: Unlike piperazine derivatives, the chlorobenzyl analog may avoid α1-adrenolytic and histaminergic side effects (e.g., sedation, weight gain) but could introduce TGF-β-related immunosuppressive risks .

Biological Activity

8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C21H24ClN5O4
  • Molecular Weight : 445.9 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as a modulator of enzyme activity and receptor binding:

  • Serotonin Receptor Modulation : Preliminary studies indicate that derivatives of imidazo[2,1-f]purine compounds exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7) which are implicated in mood regulation and anxiety disorders .
  • Phosphodiesterase Inhibition : The compound has also been evaluated for its inhibitory effects on phosphodiesterases (PDE4B and PDE10A), which play crucial roles in cellular signaling pathways related to depression and anxiety .

Antidepressant Effects

Research has highlighted the potential antidepressant properties of this compound. In vivo studies using the forced swim test (FST) in mice demonstrated that certain derivatives exhibited stronger antidepressant-like effects compared to standard treatments like diazepam. The mechanism appears to involve modulation of serotonin pathways which are critical in mood regulation .

Antianxiety Properties

In addition to antidepressant effects, the compound has shown promise as an anxiolytic agent. Selected derivatives were found to exert greater anxiolytic effects than traditional anxiolytics in animal models .

Data Summary Table

Biological Activity Effect Reference
AntidepressantSignificant reduction in depressive behavior in FST
AnxiolyticGreater efficacy than diazepam in anxiety models
Serotonin Receptor AffinityHigh affinity for 5-HT1A and 5-HT7 receptors
Phosphodiesterase InhibitionInhibition of PDE4B and PDE10A enzymes

Study 1: Antidepressant Activity

A study conducted on various imidazo[2,1-f]purine derivatives revealed that one particular derivative exhibited an IC50 value of 3 nM against serotonin receptors, indicating high potency. This suggests a potential for development as a therapeutic agent for depression .

Study 2: Anxiolytic Effects

In a comparative analysis involving several compounds, the selected derivative of 8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine demonstrated superior anxiolytic effects over established drugs. The results were statistically significant with p-values <0.05 when compared to controls.

Q & A

Q. Key Reaction Variables :

  • Solvents : Dichloromethane, ethanol, or acetonitrile are common, influencing reaction kinetics and purity .
  • Catalysts : Triethylamine or palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps .
  • Temperature : Controlled heating (e.g., 65°C for Huisgen cycloaddition) to avoid side reactions .

Optimization : Systematic variation of solvent polarity and catalyst loading improves yield (typically 35–56% in analogs) .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., methyl group shifts at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor binding .
  • HPLC : Assesses purity (>95% for biological assays) (Note: BenchChem excluded per guidelines).

Pitfalls : Overlapping NMR signals from methyl groups require 2D techniques (e.g., COSY, HSQC) for resolution .

Advanced: How can researchers resolve contradictions in reported solvent effects on synthesis yield?

Answer:
Case Study : reports ethanol as optimal, while uses tert-butanol/water.
Methodology :

Design of Experiments (DoE) : Test solvent polarity (logP), dielectric constant, and protic/aprotic nature in a factorial design .

Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.

Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., hydrolysis in polar solvents) .

Example : Ethanol may enhance solubility of intermediates but promote hydrolysis; tert-butanol/water mixtures balance solubility and stability .

Advanced: What strategies enhance bioavailability through structural modifications?

Answer:
Key Modifications :

  • Substituent Engineering :
    • 2-Chlorobenzyl Group : Replace with 4-methoxyphenyl to improve solubility (logP reduction) .
    • Hydroxypropyl Side Chains : Increase hydrogen bonding potential for membrane permeability .

Q. Methodology :

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with permeability .

Prodrug Design : Introduce ester groups at the 3-hydroxypropyl position for hydrolytic activation .

Q. Pathway Analysis :

  • Transcriptomics : RNA-seq after treatment to map altered genes (e.g., apoptosis-related Bax/Bcl-2) .
  • CRISPR Knockout : Validate target relevance by deleting candidate receptors (e.g., adenosine receptors) .

Contradiction Management : If conflicting activity data arise (e.g., vs. 16), use isoform-specific inhibitors to clarify target selectivity .

Basic: What are the molecular formula and weight, and how do they relate to activity?

Answer:

  • Molecular Formula : C₁₉H₁₈ClN₅O₂ (analog data from ).
  • Molecular Weight : ~412.5 g/mol.

Q. Structure-Activity Relationship (SAR) :

  • The 2-chlorobenzyl group enhances lipophilicity, favoring membrane penetration but reducing solubility .
  • Methyl groups at 1,3,7-positions stabilize the purine core, critical for enzyme binding .

Advanced: How to address variability in biological activity across structural analogs?

Answer:
Systematic Approach :

Analog Synthesis : Prepare derivatives with incremental changes (e.g., halogen substitution, side chain length) .

High-Throughput Screening : Test against standardized assays (e.g., cytotoxicity, cAMP modulation) .

Crystallography : Compare ligand-receptor co-crystal structures to identify critical binding motifs .

Case Study : shows that replacing 2-chlorobenzyl with 4-methoxyphenyl increases solubility but reduces affinity for hydrophobic pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.